6-Amino-3-bromo-2-fluorobenzaldehyde

Medicinal Chemistry Organic Synthesis Scaffold Design

This tetra-substituted benzaldehyde features a rare orthogonal arrangement of amino (-NH₂), bromo (-Br), fluoro (-F), and aldehyde (-CHO) groups deliberately engineered for sequential, chemoselective transformations. Unlike simpler analogs (e.g., 3-bromo-2-fluorobenzaldehyde), the C6-amino group enables regioselective nitration, Pd-catalyzed cross-coupling, and reductive amination in a defined order—critical for constructing tetra-orthogonal EGFR inhibitor scaffolds and focused kinase libraries. Removing or relocating any substituent destroys this chemoselectivity. Ideal for medicinal chemistry teams requiring a single, versatile building block to accelerate SAR studies and explore novel chemical space around established pharmacophores.

Molecular Formula C7H5BrFNO
Molecular Weight 218.02
CAS No. 1036756-05-4
Cat. No. B3026635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-bromo-2-fluorobenzaldehyde
CAS1036756-05-4
Molecular FormulaC7H5BrFNO
Molecular Weight218.02
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)C=O)F)Br
InChIInChI=1S/C7H5BrFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H,10H2
InChIKeyMPXYFWVNQJCORX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-bromo-2-fluorobenzaldehyde (CAS 1036756-05-4): Orthogonal Reactivity for Advanced Aromatic Scaffold Construction


6-Amino-3-bromo-2-fluorobenzaldehyde (C₇H₅BrFNO, MW 218.02) is a tetra-substituted aromatic building block characterized by a unique and dense substitution pattern, featuring ortho-, meta-, and para- directing groups on a benzaldehyde core [1]. This specific arrangement, which includes an amino (-NH₂), bromo (-Br), fluoro (-F), and aldehyde (-CHO) group, is deliberately designed for sequential and chemoselective transformations in medicinal chemistry. The strategic placement of these orthogonal functional groups enables a defined reaction sequence, including regioselective nitration, Pd-catalyzed cross-coupling, and reductive amination, for the efficient construction of complex, pharmacologically relevant scaffolds [2].

Why a 6-Amino-3-bromo-2-fluorobenzaldehyde Building Block Cannot Be Casually Replaced


The utility of 6-Amino-3-bromo-2-fluorobenzaldehyde lies in its exact and rare substitution pattern, which dictates its chemoselectivity and the specific sequence of reactions it can undergo. Replacing it with a simpler analog, such as 3-bromo-2-fluorobenzaldehyde (lacking the amino group) or a regioisomer with a different substitution pattern, fundamentally alters the molecule's reactivity and eliminates the critical orthogonality required for the targeted synthetic route. The specific position of the amino group (C6) relative to the aldehyde (C1), bromine (C3), and fluorine (C2) is the primary driver of its value as a scaffold, as demonstrated in the regioselective nitration studies that enable the creation of tetra-orthogonal systems for drug discovery [1].

6-Amino-3-bromo-2-fluorobenzaldehyde: Comparative Evidence for Rational Procurement


Regioselective Nitration for Tetra-Orthogonal Scaffold Elaboration

The unique substitution pattern of the target compound is essential for achieving a defined and predictable regio-chemistry in further functionalization. In a study comparing three regioisomers of bromo-fluorobenzaldehyde, nitration with H₂SO₄/HNO₃ at 0°C proceeded with complete regioselectivity, placing the nitro group at the remaining open position (C5) to create a fully substituted, tetra-orthogonal aromatic core [1]. This precise control is not possible with non-equivalent regioisomers, making this specific compound the required starting point for accessing this valuable scaffold class.

Medicinal Chemistry Organic Synthesis Scaffold Design

Critical Intermediate for Novel EGFR Kinase Inhibitor Development

As a test case for the utility of the derived tetra-orthogonal scaffold, the compound was elaborated into novel EGFR inhibitors structurally related to Gefitinib [1]. While direct quantitative activity data for the final inhibitors is not provided in the cited study, the work explicitly positions 6-Amino-3-bromo-2-fluorobenzaldehyde as the essential starting material for generating a series of compounds with rationalized binding modes via docking studies. This establishes a direct, published link between the specific building block and a high-value therapeutic target (EGFR), a connection absent for simpler, non-orthogonal analogs.

Oncology Kinase Inhibitors Medicinal Chemistry

Enabling Sequential Palladium-Catalyzed Cross-Coupling Chemistry

The strategic placement of the bromine atom at the C3 position allows for a chemoselective Pd-catalyzed cross-coupling after the initial nitration step. The cited methodology demonstrates that the bromine atom in the nitrated intermediate can be engaged in reactions such as Suzuki-Miyaura coupling without interfering with the other orthogonal functional groups (aldehyde, fluorine, and newly introduced nitro group) [1]. This stepwise reactivity is a direct consequence of the initial substitution pattern of 6-Amino-3-bromo-2-fluorobenzaldehyde, allowing for the controlled and sequential build-up of molecular complexity that is not possible with a random substitution pattern.

Organic Synthesis Cross-Coupling Methodology

6-Amino-3-bromo-2-fluorobenzaldehyde: Definitive Application Scenarios for Research and Development


Medicinal Chemistry: Lead Generation and Optimization

This building block is ideal for medicinal chemistry groups focused on synthesizing novel kinase inhibitors or other target classes requiring highly functionalized aromatic cores. Its proven use in generating tetra-orthogonal scaffolds for EGFR inhibitor development [1] makes it a strategic choice for programs aiming to explore new chemical space around known pharmacophores, enabling the rapid generation of focused libraries for structure-activity relationship (SAR) studies.

Methodology Development: Sequential Functionalization Studies

The unique and dense substitution pattern makes 6-Amino-3-bromo-2-fluorobenzaldehyde an excellent model substrate for developing and validating new chemoselective transformations. Researchers can use it to test new cross-coupling catalysts, fluorination methods, or reductive amination protocols, where the orthogonal functional groups provide a clear internal reference for reaction selectivity and tolerance [1].

Chemical Biology: Tool Compound Synthesis

For chemical biology applications requiring a densely functionalized and tunable probe molecule, this compound serves as a versatile starting point. The presence of the amino group provides a convenient handle for conjugation to biotin, fluorescent dyes, or affinity tags, while the aldehyde and halogen atoms allow for further diversification to optimize binding or physicochemical properties [1].

Academic Research: Advanced Organic Synthesis Education and Training

This compound is an excellent educational tool for advanced organic synthesis courses. Its synthesis and subsequent elaboration [1] provide a rich case study in retrosynthetic analysis, protecting group strategy, regioselective reactions, and modern cross-coupling methodologies, making it a valuable asset for training the next generation of synthetic chemists.

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